![molecular formula C13H11N3 B14545603 [3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 62090-19-1](/img/structure/B14545603.png)
[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile is an organic compound with a complex structure that includes an amino group, a methylphenyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methylphenyl)propionic acid: Similar structure but different functional groups.
2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile: Similar core structure with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
62090-19-1 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-[3-amino-3-(4-methylphenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C13H11N3/c1-10-2-5-12(6-3-10)13(16)7-4-11(8-14)9-15/h2-7H,16H2,1H3 |
InChI Key |
YJQZOSYGKDJRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


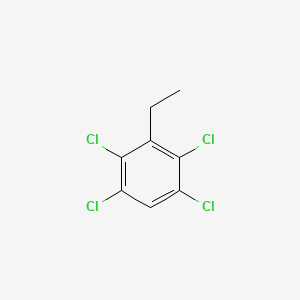
![4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide](/img/structure/B14545531.png)
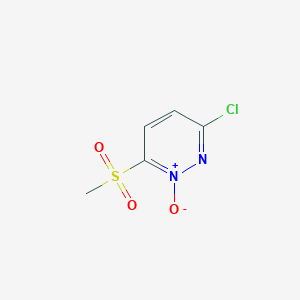
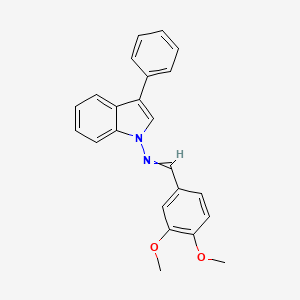
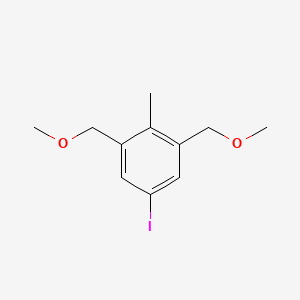
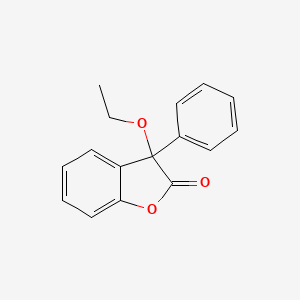
![7,8-Dimethoxy-1,2-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B14545569.png)
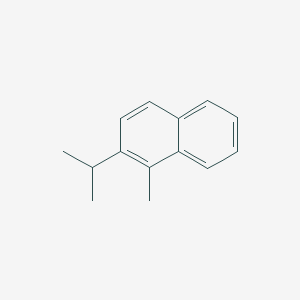
![Acetamide, N-(3-phenylbenzo[b]thien-2-yl)-](/img/structure/B14545580.png)
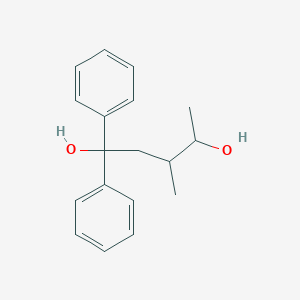
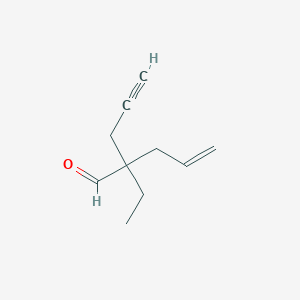
![1,4-Diazabicyclo[3.2.2]nonan-4-amine](/img/structure/B14545612.png)
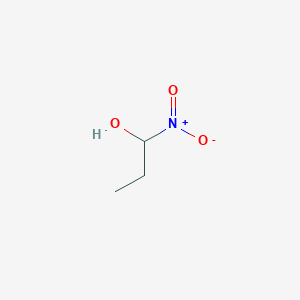
![2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14545627.png)
